molecular formula C12H10BrNO4 B173935 3-(Bromomethyl)benzoic acid N-succinimidylester CAS No. 155863-35-7

3-(Bromomethyl)benzoic acid N-succinimidylester

Cat. No. B173935
M. Wt: 312.12 g/mol
InChI Key: BHXBPWLMEXGVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)benzoic acid N-succinimidylester is an ester derivative of benzoic acid. It is an organic building block used in chemical synthesis . The molecular formula is C12H10BrNO4 and the molecular weight is 312.12 .


Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 hydroxylamine (aliphatic) .


Chemical Reactions Analysis

3-(Bromomethyl)benzoic acid N-succinimidylester may be used as a hetero-bifunctional linker for the quaternisation of 5-(4-methoxyphenyl)2(4-pyridyl)oxazole and 2-(6-chromanyl)5(4-pyridyl)oxazole . These compounds are useful in the preparation of fluorescent stains .

Scientific Research Applications

Crosslinking Applications

3-(Bromomethyl)benzoic acid N-succinimidylester, and similar compounds, are used in the synthesis of crosslinking agents. For example, Engel et al. (1993) describe the synthesis of 3,5-bis(bromomethyl)benzoic acid as a cysteine crosslinking agent. This compound helps create rigid crosslinks between thiol-containing molecules, which is useful in stabilizing structures like peptides and proteins (Engel et al., 1993).

Synthesis of Derivatives

G. Yong (2010) reports on the synthesis of 3,5-bis(aminomethyl)benzoic acid using a method that begins with 3,5-dimethylbenzoic acid. This method highlights the transformation of bromomethyl benzoic acid derivatives into different functional compounds, which can be used for various scientific applications, such as the development of new materials or pharmaceuticals (G. Yong, 2010).

Chemical Reactivity and Kinetics Studies

Studies like those by Takao Yamastiina et al. (1988) focus on understanding the chemical reactivity and kinetics of reactions involving N-succinimidyl benzoates, which are closely related to 3-(Bromomethyl)benzoic acid N-succinimidylester. Such studies are crucial in developing new chemical synthesis methods and understanding molecular interactions in various chemical processes (Takao Yamastiina et al., 1988).

Synthesis of Novel Compounds

Compounds like 3-(Bromomethyl)benzoic acid N-succinimidylester are used as starting materials or intermediates in the synthesis of novel compounds. For instance, S. Mehta (2013) describes the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, illustrating the versatility of bromomethyl benzoic acid derivatives in synthesizing a wide range of chemical entities with potential pharmaceutical or material applications (S. Mehta, 2013).

Development of Diagnostic and Therapeutic Agents

N-succinimidyl derivatives, closely related to 3-(Bromomethyl)benzoic acid N-succinimidylester, are investigated for their potential in developing diagnostic and therapeutic agents. P. Garg et al. (1993) synthesized N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate for potential use in radioiodination of monoclonal antibodies, highlighting the application of such compounds in medical diagnostics and treatment (P. Garg et al., 1993).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Relevant Papers One relevant paper is “Syntheses of reactive fluorescent stains derived from 5(2)-aryl-2(5)-(4-pyridyl)oxazoles and bifunctionally reactive linkers” by Litak PT and Kauffman JM, published in the Journal of Heterocyclic Chemistry . This paper may provide more detailed information about the synthesis and applications of 3-(Bromomethyl)benzoic acid N-succinimidylester.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c13-7-8-2-1-3-9(6-8)12(17)18-14-10(15)4-5-11(14)16/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXBPWLMEXGVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434663
Record name N-Succinimidyl 3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)benzoic acid N-succinimidylester

CAS RN

155863-35-7
Record name N-Succinimidyl 3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)benzoic acid N-succinimidylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.